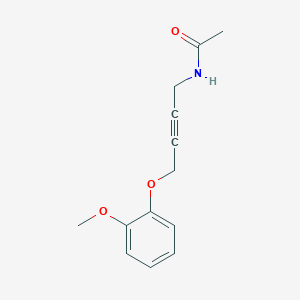

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a chemical compound known for its role as an intermediate in the synthesis of other pharmacologically active compounds. It is particularly noted for its involvement in the production of ranolazine, a medication used to treat chronic angina.

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-11(15)14-9-5-6-10-17-13-8-4-3-7-12(13)16-2/h3-4,7-8H,9-10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFICCXKUCSYUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#CCOC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the reaction of 2-methoxyphenol with 4-bromo-1-butyne to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: As a precursor to ranolazine, it plays a crucial role in the development of treatments for cardiovascular diseases.

Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

As an intermediate compound, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide itself does not exhibit direct pharmacological activity. its final product, ranolazine, targets the late sodium current in cardiac cells, thereby exerting anti-anginal and antiarrhythmic effects. The molecular targets and pathways involved include the inhibition of sodium channels, which helps in reducing the frequency and severity of angina attacks.

Comparison with Similar Compounds

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can be compared with other similar compounds such as:

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide: This compound has a similar structure but with an additional methoxyphenyl group, which may alter its chemical properties and applications.

This compound derivatives: Various derivatives can be synthesized by modifying the functional groups, leading to different pharmacological activities and uses.

This compound stands out due to its specific role in the synthesis of ranolazine, highlighting its importance in medicinal chemistry.

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a methoxyphenyl group, a butynyl chain, and an acetamide moiety. Its molecular formula is C₁₅H₁₆N₂O₃, and it exhibits notable lipophilicity due to the methoxy group, which may enhance its bioavailability and interaction with biological targets .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. It is believed to exert its effects by:

- Inhibiting Enzymes : this compound may inhibit enzymes that play critical roles in inflammation and cancer progression, thereby modulating cellular signaling pathways.

- Receptor Binding : The compound could bind to various receptors, influencing their activity and downstream signaling cascades.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Anti-inflammatory Properties

Studies indicate that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, it has shown potential in reducing inflammation in various preclinical models.

Anti-cancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its mechanism might involve the modulation of signaling pathways that regulate cell growth and apoptosis. In vitro studies have reported cytotoxic effects against several cancer cell lines.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha levels in LPS-stimulated macrophages. |

| Study 2 | Cytotoxicity against cancer cells | Showed IC50 values ranging from 10 to 20 µM in various cancer cell lines, indicating promising anti-cancer activity. |

| Study 3 | Mechanistic insights | Identified potential targets including COX enzymes and NF-kB pathway components, suggesting multiple action mechanisms. |

Case Study: In Vitro Evaluation

In a controlled study, this compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests that the compound may be a viable candidate for further development as an anti-cancer agent.

Q & A

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Q. How are biological targets identified for novel acetamide derivatives?

- Methodological Answer : Chemoproteomics (activity-based protein profiling) and siRNA knockdown screens pinpoint targets. For example, pull-down assays with biotinylated probes isolate binding proteins, identified via LC-MS/MS. CRISPR-Cas9 knockout models validate target relevance .

Q. What methodologies elucidate metabolic pathways and excretion profiles?

- Methodological Answer : Radiolabeled compounds (¹⁴C-acetamide) track metabolites in hepatocyte incubations. High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation). Bile-duct cannulated rodents quantify fecal vs. urinary excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.